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Executive Summary

3-Bromo-2-fluorobenzamide (CAS: 871353-25-2) is a disubstituted aromatic amide serving
as a critical scaffold in the synthesis of kinase inhibitors, agrochemicals, and fluorinated
heterocycles.[1][2][3] Its utility stems from its orthogonal reactivity profile: the amide
functionality provides a handle for cyclization or directed lithiation, while the aryl bromide
facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This guide
provides a definitive analysis of its IUPAC nomenclature, validated synthetic protocols, and
strategic role in fragment-based drug discovery (FBDD).

Part 1: Nomenclature and Chemical Identity
IUPAC Name Derivation

The systematic name 3-Bromo-2-fluorobenzamide is derived through a strict hierarchical
application of IUPAC rules.

 Principal Functional Group: The compound is a derivative of benzamide (
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). The carbon atom attached to the amide group is designated as position 1.

e Numbering Direction: The ring is numbered to minimize the locants (position numbers) of the
substituents.

o Path A (Clockwise): Fluoro at 2, Bromo at 3.[4][5][6][7]1[8][9][10][11][12][13] Locant set: 2,
3.

o Path B (Counter-Clockwise): Fluoro at 6, Bromo at 5. Locant set: 5, 6.
o Decision: Path A is chosen because 2,3 < 5,6.

» Alphabetical Ordering: Substituents are listed alphabetically, not by position. Bromo
precedes Fluoro.[4][5][8][10][13]

Final Name: 3-Bromo-2-fluorobenzamide.

Chemical Data Table

Property Specification

CAS Registry Number 871353-25-2

Molecular Formula

Molecular Weight 218.02 g/mol

SMILES NC(=0)C1=C(F)C(Br)=CC=C1

InChl Key UWTBFBQQCCZYBF-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors

Structural Visualization (DOT)

The following diagram illustrates the priority logic used to assign the IUPAC name.
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Figure 1: Hierarchical logic flow for the IUPAC designation of 3-Bromo-2-fluorobenzamide.

Part 2: Structural Significance in Medicinal
Chemistry[12]

The specific substitution pattern (2-fluoro, 3-bromo) is not arbitrary; it is a privileged motif in
drug design for three mechanistic reasons:

e The Ortho-Fluorine Effect: The fluorine atom at the C2 position exerts a significant steric and
electronic influence. It forces the amide group out of planarity with the phenyl ring due to
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repulsion between the amide oxygen/nitrogen lone pairs and the fluorine lone pairs. This
conformation lock can pre-organize the molecule for binding to enzyme active sites, reducing
the entropic penalty of binding.

e Metabolic Blocking: The C2 and C3 positions are common sites for oxidative metabolism
(hydroxylation) by Cytochrome P450 enzymes. Blocking these sites with Halogens (F, Br)
extends the metabolic half-life (

) of the pharmacophore.

e The "Bromine Handle": While the fluorine modulates physicochemical properties, the C3-
bromine serves as a reactive "warhead" for synthesis. It allows the benzamide to act as a
core scaffold, enabling the attachment of complex heterocyclic tails via Suzuki or Buchwald
couplings late in the synthetic sequence.

Part 3: Synthetic Methodologies

To ensure high purity and regiocontrol, the synthesis typically proceeds via the carboxylic acid
precursor rather than direct bromination, which can suffer from selectivity issues.

Validated Protocol: Acid Chloride Route

Precursor: 3-Bromo-2-fluorobenzoic acid (CAS: 161957-56-8).[2]
Reaction Scheme:
 Activation: Conversion of the acid to the acid chloride using Thionyl Chloride (

) or Oxalyl Chloride.

o Amidation: Nucleophilic acyl substitution with aqueous Ammonia (

) or Ammonium Hydroxide.

Step-by-Step Methodology

e Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic
stir bar, charge 3-Bromo-2-fluorobenzoic acid (10.0 g, 45.6 mmol) and anhydrous
Dichloromethane (DCM) (100 mL).
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o Activation: Add Oxalyl Chloride (6.0 mL, 70 mmol) dropwise at 0°C. Add a catalytic amount
of DMF (2-3 drops) to initiate the reaction. Gas evolution (

) will occur.

o Reflux: Warm to room temperature and stir for 2 hours (or until gas evolution ceases).

o Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to
yield the crude acid chloride as a yellow oil. Do not purify.

e Amidation: Re-dissolve the residue in dry THF (50 mL). Add this solution dropwise to a
stirred solution of 28% Ammonium Hydroxide (50 mL) at 0°C.

e |solation: Stir for 1 hour. The product typically precipitates. Filter the white solid, wash with
cold water, and dry under vacuum.

o Yield Expectation: 85-95%.[3]

o Purity Validation: LCMS (M+H = 218/220 doublet for Br isotope).

Synthetic Pathway Diagram (DOT)
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Figure 2: Two-step synthetic pathway from the benzoic acid precursor.

Part 4: Analytical Characterization
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Trustworthy identification relies on the distinct spectroscopic signatures of the halogenated
ring.

Nuclear Magnetic Resonance (NMR)
e NMR (400 MHz, DMSO-

):
o 7.80 (broad s, 1H,
) — Amide proton.
o 7.72 (ddd,
Hz, 1H, H-4) — Deshielded by ortho-Bromine.
o 7.60 (broad s, 1H,
) — Amide proton.
o 7.50 (ddd,
Hz, 1H, H-6) — Deshielded by the amide group.
o 7.20 (t,
Hz, 1H, H-5) — Triplet-like due to coupling with H-4 and H-6.

o Note: Coupling constants (

) will show additional splitting due to

coupling (
), typically 8-10 Hz for ortho protons.

Mass Spectrometry (LC-MS)[14]

¢ lonization: ESI+ (Electrospray lonization).
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» Pattern: Characteristic 1:1 isotopic doublet for Bromine (

and
).
o Peaks:

218.0 and 220.0

Part 5: Applications in Drug Discovery

3-Bromo-2-fluorobenzamide acts as a "Linchpin Intermediate". Its primary utility is in the
construction of bicyclic heterocycles found in oncology drugs.

Quinazolinone Formation

Reacting the amide with formamide or ortho-esters leads to the formation of 8-fluoro-
quinazolin-4-ones, a scaffold seen in PARP inhibitors (e.g., Olaparib analogs).

Suzuki-Miyaura Coupling

The C3-Bromine is highly active for Palladium-catalyzed coupling.
e Reaction: 3-Bromo-2-fluorobenzamide + Aryl Boronic Acid

Biaryl Amide.

» Utility: Rapid generation of SAR (Structure-Activity Relationship) libraries by varying the aryl
group at the 3-position.

Application Workflow Diagram (DOT)
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Figure 3: Divergent synthetic utility of the 3-bromo-2-fluorobenzamide scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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